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kinetin-9-N-glucoside -

kinetin-9-N-glucoside

Catalog Number: EVT-1595312
CAS Number:
Molecular Formula: C16H19N5O6
Molecular Weight: 377.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(alpha-D-glucosyl)kinetin is an N-glycosyl compound that is kinetin in which an alpha-D-glucopyranosyl residue is attached at position N-9. It has a role as a cytokinin. It is a N-glycosyl compound, a 6-alkylaminopurine and a member of furans. It derives from a kinetin.
Overview

Kinetin-9-N-glucoside is a significant plant hormone belonging to the cytokinin family, which plays a crucial role in various physiological processes in plants. This compound is derived from kinetin, a synthetic cytokinin that does not occur naturally in plants but is formed through the rearrangement of heated deoxyribonucleic acid. Kinetin-9-N-glucoside is classified as an N-glucoside, which indicates that a glucose molecule is attached to the nitrogen atom at the 9-position of the purine ring of kinetin. This modification typically results in reduced biological activity compared to its parent compound, kinetin.

Source and Classification

Kinetin-9-N-glucoside is primarily found in plant tissues where cytokinins are synthesized and metabolized. It is classified under the broader category of cytokinins, which includes various naturally occurring and synthetic compounds that regulate cell division, differentiation, and other growth processes in plants. The classification can be broken down as follows:

  • Type: Cytokinin
  • Sub-type: N-glucoside
  • Chemical Formula: C13_{13}H17_{17}N5_{5}O6_{6}
Synthesis Analysis

The synthesis of kinetin-9-N-glucoside can be achieved through enzymatic glycosylation reactions catalyzed by specific glycosyltransferases. The primary enzymes involved in this process are UGT76C1 and UGT76C2, which glucosylate various cytokinins at the N7 and N9 positions.

Methods and Technical Details

  1. Enzymatic Glycosylation:
    • The reaction involves the transfer of a glucose moiety from a donor molecule (usually uridine diphosphate glucose) to the nitrogen atom at the 9-position of kinetin.
    • This process can be performed in vitro using recombinant glycosyltransferases expressed in bacterial or plant systems.
  2. Analytical Techniques:
    • High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is commonly employed to analyze and quantify kinetin-9-N-glucoside in plant samples.
    • The method provides high sensitivity and specificity for detecting this compound among complex matrices.
Molecular Structure Analysis

Kinetin-9-N-glucoside has a distinct molecular structure characterized by its purine base, which contains an amine group and a glucose moiety attached at the nitrogen position.

Structure Data

  • Molecular Weight: 307.30 g/mol
  • Structural Formula:
    C13H17N5O6\text{C}_{13}\text{H}_{17}\text{N}_{5}\text{O}_{6}

The structural representation shows the purine ring with the attached glucose group, indicating its classification as an N-glucoside.

Chemical Reactions Analysis

Kinetin-9-N-glucoside undergoes various chemical reactions typical of glycosylated compounds. These include hydrolysis reactions catalyzed by specific enzymes such as β-D-glucosidase, which can cleave the glucose moiety, regenerating active kinetin.

Reactions and Technical Details

  1. Hydrolysis:
    • The hydrolysis reaction can be represented as follows:
    Kinetin 9 N glucoside+H2OβDglucosidaseKinetin+Glucose\text{Kinetin 9 N glucoside}+\text{H}_2\text{O}\xrightarrow{\beta-D-\text{glucosidase}}\text{Kinetin}+\text{Glucose}
  2. Stability:
    • Kinetin-9-N-glucoside is generally stable under physiological conditions but may be hydrolyzed under specific enzymatic activity.
Mechanism of Action

The mechanism of action of kinetin-9-N-glucoside primarily involves its role as a reservoir for active cytokinins. When hydrolyzed, it releases kinetin, which can then participate in various physiological processes such as:

  • Promoting cell division and differentiation.
  • Delaying leaf senescence.
  • Enhancing nutrient mobilization.

Process and Data

Research indicates that while kinetin-9-N-glucoside itself exhibits low biological activity, its conversion to free kinetin allows it to exert significant effects on plant growth and development .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as methanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: Exhibits varying stability depending on pH levels; optimal stability is often observed at neutral pH.

Relevant analyses often involve determining melting points, solubility profiles, and stability under different environmental conditions .

Applications

Kinetin-9-N-glucoside has several scientific applications:

  1. Plant Physiology Research: Used to study cytokinin metabolism and its effects on plant growth.
  2. Agricultural Science: Investigated for potential applications in enhancing crop yield and stress resistance.
  3. Biotechnology: Explored for genetic modification techniques aimed at improving plant traits related to growth and development.
Biosynthesis Pathways and Enzymatic Regulation of Kinetin-9-N-Glucoside

Role of UDP-Glycosyltransferases in N9-Glucosylation of Cytokinins

UDP-glycosyltransferases (UGTs) catalyze the conjugation of sugar moieties to cytokinin molecules, forming N-glucosides that typically inactivate the hormone or target it for storage/vacuolar sequestration. Kinetin-9-N-glucoside formation specifically involves the transfer of a glucose residue from uridine diphosphate-glucose (UDP-glucose) to the N⁹ position of the kinetin adenine ring. This reaction is irreversible under physiological conditions and represents a key regulatory mechanism controlling active cytokinin pools. In Arabidopsis thaliana, UGT76C1 and UGT76C2 are the primary enzymes mediating this reaction, localized predominantly in the cytosol where they access both cytokinin substrates and nucleotide-sugar donors [1] [7].

Biochemical characterization reveals that UGT76C1 and UGT76C2 exhibit Michaelis-Menten kinetics for kinetin glucosylation. UGT76C2 shows a Kₘ of 85 ± 12 µM for kinetin and a catalytic efficiency (k꜀ₐₜ/Kₘ) of 1.4 × 10⁴ M⁻¹s⁻¹, indicating high substrate affinity. The reaction is dependent on Mg²⁺ ions (optimal at 2.5 mM) and exhibits maximal activity at pH 7.0–7.5 [1]. Loss-of-function mutants (ugt76c2) accumulate higher levels of active cytokinins and display hypersensitivity to exogenous cytokinin application, confirming the physiological role of these enzymes in cytokinin homeostasis [7].

Table 1: Kinetic Parameters of UGT76C2 for Cytokinin Substrates

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Kinetin85 ± 121.19 ± 0.081.40 × 10⁴
trans-Zeatin120 ± 150.92 ± 0.057.67 × 10³
Dihydrozeatin95 ± 100.87 ± 0.069.16 × 10³
N⁶-(Δ²-Isopentenyl)adenine210 ± 250.75 ± 0.043.57 × 10³

Substrate Specificity of UGT76C1 and UGT76C2 in Arabidopsis thaliana

UGT76C1 and UGT76C2 demonstrate distinct yet overlapping substrate specificities for cytokinin bases. Both enzymes glucosylate natural cytokinins (trans-zeatin, dihydrozeatin, isopentenyladenine) and synthetic analogs (kinetin, benzyladenine) at the N⁹ position. However, UGT76C2 displays 1.8-fold higher catalytic efficiency for kinetin compared to UGT76C1, attributed to structural variations within its substrate-binding pocket [1] [8]. Critical residues determining substrate discrimination include Phe-148 and Asp-356 in UGT76C2, which form hydrogen bonds with the kinetin molecule, stabilizing it for N⁹-glucosylation. Mutagenesis of Phe-148 to alanine reduces activity by >70%, highlighting its role in substrate orientation [1].

Regioselectivity is a hallmark of these enzymes: UGT76C2 exclusively forms N⁹-glucosides, avoiding O-glucosylation (which produces storage forms) or N⁷-glucosylation (which leads to irreversible degradation). This specificity is governed by the conserved PSPG (Plant Secondary Product Glycosyltransferase) box located near the C-terminus (residues 377–420 in UGT76C2). The PSPG box recognizes the purine ring structure and positions UDP-glucose for nucleophilic attack at N⁹ [8]. Transcriptional regulation further refines activity: UGT76C2 expression is suppressed by abscisic acid (ABA), osmotic stress, and drought, creating a direct link between stress signaling and cytokinin inactivation [7].

Table 2: Substrate Specificity and Regioselectivity of UGT76C1/76C2

EnzymePreferred SubstratesN⁹-Glucosylation EfficiencyRegioselectivity Determinant
UGT76C1trans-Zeatin, BenzyladenineModeratePSPG box residues 381–395
UGT76C2Kinetin, DihydrozeatinHighPhe-148, Asp-356, PSPG box

Evolutionary Conservation of N-Glucosylation Mechanisms Across Plant Taxa

The enzymatic machinery for cytokinin N-glucosylation exhibits deep evolutionary conservation across land plants, though gene family expansions and functional diversification have occurred. UGT76C-like sequences containing the PSPG box are present in bryophytes (e.g., Physcomitrella patens), lycophytes (Selaginella moellendorffii), gymnosperms (Picea abies), and angiosperms, suggesting an ancient origin for this regulatory mechanism [6] [9]. Phylogenetic analysis clusters these sequences into monocot- and dicot-specific clades, with Arabidopsis UGT76C1/76C2 belonging to the latter. Rice (Oryza sativa) possesses orthologs (e.g., OsUGT76C3) that complement Arabidopsis ugt76c2 mutants, restoring wild-type cytokinin sensitivity and drought tolerance [3] [9].

Structural variations in the PSPG box underpin functional adaptations. For example, Nicotiana tabacum UGT76C homologs share 78% sequence identity with Arabidopsis UGT76C2 but exhibit broader substrate ranges, including flavonols. This promiscuity likely arose from gene duplication events followed by subfunctionalization, enabling neofunctionalization in secondary metabolism while retaining cytokinin-modifying capabilities [8]. In Panax ginseng, UGTs from the UGT73 and UGT94 families glycosylate triterpenoid saponins but not cytokinins, indicating lineage-specific divergence where UGTs recruited new substrates while cytokinin-specific glucosylation remained confined to UGT76C orthologs [10].

Table 3: Evolutionary Distribution of Kinetin-9-N-Glucosylation Activity

Plant TaxonRepresentative SpeciesUGT OrthologFunctional ConservationReference
BryophytesPhyscomitrella patensPpUGT76C-likePutative (gene present) [9]
MonocotsOryza sativaOsUGT76C3High (complements mutant) [3]
EudicotsArabidopsis thalianaUGT76C1/76C2Confirmed [1]
Nicotiana tabacumNtUGT76C-likeModerate (substrate promiscuity) [8]
Panax ginsengPgUGT73/94Low (divergent function) [10]

The conservation of N-glucosylation underscores its physiological importance: fine-tuning cytokinin signaling is critical for stress adaptation. Overexpression of AtUGT76C2 in rice enhances drought tolerance by reducing active cytokinin levels, promoting deeper root growth, and elevating ROS-scavenging enzymes [3]. This functional conservation across 400 million years of plant evolution highlights kinetin-9-N-glucoside formation as a cornerstone strategy for hormonal equilibrium.

Properties

Product Name

kinetin-9-N-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C16H19N5O6

Molecular Weight

377.35 g/mol

InChI

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1

InChI Key

OYLTWZIEBYEQGY-HMXKMONRSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

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